1,4-Oxazepane-6-carbonitrile hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
1,4-oxazepane-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-3-6-4-8-1-2-9-5-6;/h6,8H,1-2,4-5H2;1H |
InChI Key |
HOKQRAQWAHAHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)C#N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Oxazepane 6 Carbonitrile Hydrochloride and Its Analogues
Strategies for the Formation of the 1,4-Oxazepane (B1358080) Ring System
The formation of the seven-membered 1,4-oxazepane ring is often achieved through the creation of a key ether or amine linkage in an acyclic precursor. Intramolecular strategies are predominant, leveraging the proximity of reactive functional groups to facilitate ring closure.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents the most common and versatile approach for the synthesis of the 1,4-oxazepane ring system. These methods involve the formation of either a C-O or a C-N bond to close the seven-membered ring from a suitably functionalized linear precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final heterocyclic ring.
Intramolecular haloetherification has emerged as a powerful method for the construction of the 1,4-oxazepane ring, proceeding via a regio- and stereoselective 7-endo cyclization. This reaction typically involves the treatment of an unsaturated amino alcohol with a halogen source. The electrophilic halogen activates the alkene, which is then attacked by the tethered hydroxyl group to form the seven-membered ether ring.
This methodology has been successfully applied to the synthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov The stereoselectivity of the cyclization is often controlled by the conformation of the substrate, with the chiral bromonium intermediate playing a key role in directing the regioselectivity of the ring closure. nih.gov A variety of substrates can be employed, leading to tetra- and pentasubstituted oxazepanes in good yields and with moderate to excellent regio- and stereoselectivities. nih.gov
Ring-closing metathesis (RCM) is a versatile and widely used method for the synthesis of unsaturated rings, including those of medium size. wikipedia.orgorganic-chemistry.org The reaction utilizes metal catalysts, most notably ruthenium-based complexes such as Grubbs catalysts, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org This entropy-driven process is applicable to the synthesis of a wide range of heterocyclic systems.
While specific examples for the direct synthesis of the parent 1,4-oxazepane ring using RCM are not extensively detailed, the methodology is broadly applicable to diene precursors containing nitrogen and oxygen atoms in the appropriate positions. The general strategy involves the synthesis of an acyclic precursor bearing two terminal alkene moieties, separated by a five-atom chain containing a nitrogen and an oxygen atom. Treatment of this diene with a suitable metathesis catalyst, such as a Grubbs first or second-generation catalyst, would be expected to yield the corresponding unsaturated 1,4-oxazepane derivative. The choice of catalyst can influence the efficiency and stereoselectivity of the reaction. beilstein-journals.org
Reductive cyclization offers another strategic avenue to the 1,4-oxazepane ring system. This approach typically involves the intramolecular reaction of two functional groups within a precursor molecule, where one or both are reduced during the course of the reaction to facilitate cyclization. A common example of this strategy is intramolecular reductive amination.
In this approach, a precursor containing both a ketone or aldehyde and an amine, separated by a suitable tether, can be cyclized in the presence of a reducing agent. The initial formation of a cyclic iminium ion intermediate is followed by its reduction to yield the saturated heterocyclic ring. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comnih.gov
Cycloaddition Reactions in Oxazepane Construction
While less common for the synthesis of 1,4-oxazepanes, cycloaddition reactions can be a powerful tool for the construction of related oxazepine ring systems. These reactions involve the concerted or stepwise combination of two or more unsaturated components to form a cyclic product.
A notable example of a cycloaddition approach in the synthesis of seven-membered oxazepine rings is the [2+5] cycloaddition reaction between imines (Schiff bases) and carboxylic acid anhydrides to form 1,3-oxazepine-4,7-dione derivatives. orientjchem.orgresearchgate.netuokerbala.edu.iqpnrjournal.comuomustansiriyah.edu.iq It is important to note that this methodology yields the 1,3-oxazepine regioisomer, not the 1,4-oxazepane system.
In this reaction, the imine acts as the two-atom component, and the anhydride (B1165640) provides the five-atom component. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dry benzene. researchgate.netuokerbala.edu.iq A plausible mechanism involves the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of the anhydride, followed by a series of ring-opening and ring-closing steps to ultimately afford the seven-membered heterocyclic dione. A variety of substituted imines and anhydrides, including maleic and phthalic anhydride, can be utilized in this reaction, providing access to a diverse range of 1,3-oxazepine-4,7-diones. orientjchem.orguokerbala.edu.iq
Alternative Cycloaddition Modes for 1,4-Oxazepane Assembly
While traditional cyclization methods are prevalent, alternative cycloaddition strategies offer unique pathways to the 1,4-oxazepane core. These methods often involve the formation of multiple bonds in a single step, providing rapid access to complex heterocyclic structures.
One such approach is the [3+4] annulation of aza-oxyallyl cations with 1,4-amphoteric compounds. In this strategy, α-halohydroxamates can be treated with a base to generate reactive aza-oxyallyl cation intermediates. These can then undergo a [3+4] cycloaddition with a suitable 1,4-amphoteric reagent, which possesses both a nucleophilic and an electrophilic site, to construct the seven-membered 1,4-oxazepanone ring. nih.govresearchgate.netresearchgate.net For example, the reaction of an aza-oxyallyl cation with a 1,4-amphoteric compound can yield a functionalized 1,4-oxazepan-3-one. nih.gov
1,3-Dipolar cycloadditions represent another versatile method for the synthesis of heterocyclic systems, which can be adapted for the formation of oxazepane precursors or related structures. For instance, the intramolecular [3+2] cycloaddition of nitrile oxides with a tethered alkene can lead to the formation of fused isoxazoline (B3343090) ring systems, which can be further elaborated to access seven-membered rings. mdpi.comnih.govresearchgate.netmdpi.com While direct [4+3] or [5+2] cycloadditions to form the 1,4-oxazepane ring are less common, the principles of dipolar cycloadditions offer a powerful tool for constructing complex molecular architectures. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net
Azomethine ylides are another class of 1,3-dipoles that can be employed in cycloaddition reactions to form nitrogen-containing heterocycles. nih.govmdpi.comresearchgate.net The reaction of an azomethine ylide with a dipolarophile containing an oxygen atom could conceptually lead to precursors for 1,4-oxazepanes. These reactions are known for their high degree of stereocontrol, making them attractive for the synthesis of chiral molecules. nih.gov
| Cycloaddition Mode | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [3+4] Annulation | Aza-oxyallyl cation and 1,4-amphoteric compound | 1,4-Oxazepan-3-one | Rapid assembly of the seven-membered ring. | nih.gov |
| Intramolecular [3+2] Nitrile Oxide Cycloaddition | Unsaturated nitrile oxide | Fused isoxazoline systems | High regio- and stereoselectivity. | mdpi.comresearchgate.net |
| 1,3-Dipolar Cycloaddition of Azomethine Ylides | Azomethine ylide and a dipolarophile | Pyrrolidine-containing scaffolds | Potential for generating multiple stereocenters. | nih.govnih.gov |
Synthesis from N-Propargylamines
N-propargylamines are versatile building blocks for the synthesis of a variety of nitrogen-containing heterocycles, including 1,4-oxazepanes. rsc.orgresearchgate.netrsc.orgnih.gov These approaches are attractive due to their atom economy and the potential for creating complex structures from readily available starting materials. The synthesis of the 1,4-oxazepane ring from N-propargylamines can be achieved through either metal-catalyzed or base-promoted intramolecular cyclization of suitably substituted precursors, such as N-propargylamino alcohols.
Metal-catalyzed cyclization often employs transition metals like copper or gold to activate the alkyne moiety of the N-propargylamine towards nucleophilic attack by a tethered hydroxyl group. For instance, the Cu(I)-catalyzed intramolecular cyclization of m-(propargylamino)benzoic acids has been reported to yield benzo[e] rsc.orgnih.govoxazepan-5-ones. rsc.org Similarly, copper iodide has been used as a catalyst in the reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) to produce functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org
Base-promoted cyclization provides an alternative, metal-free approach to the 1,4-oxazepane ring system. In this method, a strong base is used to deprotonate the hydroxyl group of the N-propargylamino alcohol, which then undergoes an intramolecular nucleophilic addition to the alkyne. This strategy has been successfully applied to the synthesis of various substituted 1,4-oxazepanes.
| Precursor | Reaction Conditions | Product | Reference |
|---|---|---|---|
| m-(propargylamino)benzoic acids | CuI/Et3N, acetonitrile (B52724), reflux | 3-benzylidene-benzo[e] rsc.orgnih.govoxazepan-5-ones | rsc.org |
| 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols and tolylsulfonyl azide | CuI, triethylamine, dichloromethane, room temperature | 2,4-diaryl-1,4-oxazepan-7-ones | rsc.org |
Introduction and Manipulation of the Carbonitrile Functionality
The introduction of the carbonitrile group is a key step in the synthesis of 1,4-oxazepane-6-carbonitrile (B14887131). This can be achieved either by direct cyanation of a pre-formed 1,4-oxazepane ring or by incorporating the nitrile group into a precursor that is subsequently cyclized.
Direct Cyanation Strategies
Direct C-H cyanation of saturated heterocycles is a challenging transformation but offers a highly efficient route to cyanated products. While methods for the direct cyanation of aromatic heterocycles are more established, nih.govacs.orgnih.govrsc.org recent advances have made the cyanation of saturated systems more feasible. One potential strategy for the direct cyanation of a 1,4-oxazepane would involve the in-situ generation of an iminium ion intermediate, which is then trapped by a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). This approach has been demonstrated for the regioselective α'-cyanation of unprotected cyclic amines.
Precursor-Based Incorporation of the Carbonitrile Group
A more common approach involves the use of a precursor that already contains the carbonitrile functionality or a group that can be readily converted to a nitrile.
The Strecker synthesis is a classical method for preparing α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgpearson.comorganic-chemistry.org A cyclic imine precursor derived from a suitably functionalized 1,4-oxazepane could potentially undergo a Strecker-type reaction to introduce the carbonitrile group at the desired position.
Another powerful strategy is the ring-opening of aziridines with a cyanide nucleophile. organic-chemistry.org For instance, an aziridine (B145994) precursor, which can be synthesized from a corresponding amino alcohol, can be opened with a cyanide source to yield a β-amino nitrile. This intermediate can then be elaborated and cyclized to form the 1,4-oxazepane-6-carbonitrile. This method allows for good control over regioselectivity and stereoselectivity.
| Method | Precursor | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| Strecker Synthesis | Cyclic imine | Cyanide source (e.g., KCN, TMSCN) | α-Amino nitrile | masterorganicchemistry.commasterorganicchemistry.com |
| Aziridine Ring-Opening | Aziridine | Cyanide source (e.g., NaCN) | β-Amino nitrile | organic-chemistry.org |
Chiral Synthesis of 1,4-Oxazepane-6-carbonitrile and Stereoselective Routes
The synthesis of enantiomerically pure 1,4-oxazepane-6-carbonitrile can be achieved through various stereoselective strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Enantioselective and Diastereoselective Synthesis
Chiral pool synthesis is a common approach where readily available chiral starting materials, such as amino acids, are used to construct the target molecule. For example, enantiomerically pure amino acids can be elaborated into precursors for 1,4-oxazepanes, with the stereocenter from the amino acid defining the stereochemistry of the final product. nih.govrsc.orgnih.govrsc.org A one-pot synthesis of enantiomerically pure 3,6-disubstituted 1,4-oxazepanes has been developed from S-amino acid-derived aziridines and R-glycidol. rsc.org This strategy involves a tandem aziridine/epoxide ring-opening sequence. rsc.org
Diastereoselective cyclization reactions can be used to control the relative stereochemistry of multiple stereocenters in the 1,4-oxazepane ring. For instance, the haloetherification of chiral unsaturated amino alcohols has been shown to proceed with high regio- and stereoselectivity to yield polysubstituted chiral 1,4-oxazepanes. nih.gov The stereochemical outcome is often dictated by the conformation of the substrate in the transition state. nih.gov
Enantioselective synthesis can also be achieved through the use of chiral catalysts. For example, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid has been used to access chiral 1,4-benzoxazepines with high enantioselectivity. nih.govacs.org While this has been demonstrated for the benzo-fused analogues, the principle could be extended to the synthesis of non-fused chiral 1,4-oxazepanes.
| Strategy | Starting Material/Precursor | Key Step | Product Features | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | S-amino acid derived aziridines and R-glycidol | Tandem aziridine/epoxide ring opening | Enantiomerically pure 3,6-disubstituted 1,4-oxazepanes | nih.govrsc.org |
| Diastereoselective Cyclization | Chiral unsaturated amino alcohols | Regio- and stereoselective 7-endo haloetherification | Polysubstituted chiral 1,4-oxazepanes | nih.gov |
| Enantioselective Catalysis | 3-Substituted oxetanes | Chiral phosphoric acid-catalyzed desymmetrization | Chiral 1,4-benzoxazepines (up to 94% ee) | nih.govacs.org |
Substrate-Controlled Stereoselectivity
In substrate-controlled stereoselective synthesis, the stereochemistry of the final product is dictated by a pre-existing chiral center in the starting material. This approach is effective for the synthesis of chiral 1,4-oxazepanes, where the conformation of the substrate plays a primary role in determining the stereochemical outcome. nih.gov
One prominent example involves a regio- and stereoselective 7-endo cyclization through haloetherification. nih.govfigshare.com In this method, the stereoselectivity is primarily controlled by the conformation of the substrate during the formation of a chiral bromonium intermediate. nih.gov Computational and experimental studies have confirmed that this intermediate is formed without a transition state, meaning the substrate's preferred conformation directly influences the stereochemical outcome of the cyclization. nih.gov This methodology has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent stereoselectivities. nih.gov
Another example of substrate control is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported L-homoserine. rsc.orgrsc.org The inherent chirality of the amino acid starting material directs the stereochemical course of the subsequent reactions, leading to the formation of chiral 1,4-oxazepane derivatives. rsc.org The process involves the immobilization of Fmoc-HSe(TBDMS)-OH on a solid support, followed by a series of reactions including alkylation with 2-bromoacetophenones. rsc.org The cleavage from the polymer support can then yield the cyclized 1,4-oxazepane products. rsc.orgrsc.org The stereoselectivity is dependent on the substitution pattern of the starting materials. rsc.org
Table 1: Examples of Substrate-Controlled Stereoselectivity in 1,4-Oxazepane Synthesis
| Starting Material | Key Reaction | Stereochemical Control | Product | Reference |
|---|---|---|---|---|
| Chiral Alkenols | 7-endo haloetherification | Substrate conformation during bromonium ion formation | Polysubstituted chiral 1,4-oxazepanes | nih.gov |
Auxilliary-Mediated Chiral Induction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis.
A widely used class of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgresearchgate.net These are typically derived from amino acids or amino alcohols. wikipedia.org The oxazolidinone is first acylated, and the bulky substituents on the auxiliary then sterically hinder one face of the resulting enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgresearchgate.net This method has been successfully applied to a variety of transformations, including stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org After the reaction, the auxiliary can be cleaved to reveal the chiral product. wikipedia.org
Another effective chiral auxiliary is camphorsultam, which has proven to be highly effective in controlling stereochemistry in reactions such as Michael additions and Claisen rearrangements. wikipedia.org
While the use of chiral auxiliaries is a powerful and well-established method for asymmetric synthesis, specific examples of its application in the synthesis of 1,4-Oxazepane-6-carbonitrile hydrochloride or its direct analogues are not prominently featured in the reviewed literature. However, the principles of auxiliary-mediated chiral induction represent a viable and potent strategy that could be adapted for the stereocontrolled synthesis of such compounds.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a central focus of modern organic synthesis.
For derivatives of the 1,4-oxazepane scaffold, a notable example is the enantioselective synthesis of chiral 1,4-benzoxazepines through the desymmetrization of 3-substituted oxetanes. nih.govacs.org This metal-free process is catalyzed by a confined chiral phosphoric acid (CPA). nih.gov The reaction proceeds under mild conditions and provides access to chiral seven-membered 1,4-benzoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.gov The catalyst, a SPINOL-derived chiral phosphoric acid, effectively controls the stereochemical outcome of the ring-opening and subsequent intramolecular cyclization. nih.govacs.org The versatility of this method has been demonstrated across a broad range of substrates. nih.gov
Table 2: Catalytic Asymmetric Synthesis of 1,4-Benzoxazepine Derivatives
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| 3-Tethered Oxetane | (R)-CPA-8 (10 mol%) | 85 | 92 | nih.govacs.org |
| Oxetane with p-F benzyl (B1604629) group | (R)-CPA-8 (10 mol%) | 96 | 94 | nih.gov |
| Oxetane with o-Cl benzyl group | (R)-CPA-8 (10 mol%) | 98 | 92 | nih.gov |
This catalytic approach highlights a powerful strategy for accessing chiral 1,4-oxazepane-related structures, although it is focused on their benzo-fused counterparts. The development of similar catalytic asymmetric methods for non-fused 1,4-oxazepanes remains an area of interest.
Kinetic Resolution Techniques for 1,4-Oxazepane Derivatives
Kinetic resolution is a method for separating a racemic mixture of chiral molecules by reacting them with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This results in the separation of the faster-reacting enantiomer (as a product) from the unreacted, enantiomerically enriched slower-reacting enantiomer.
A successful application of this principle has been demonstrated in the acylative kinetic resolution of planar chiral paracyclophanols using a chiral isothiourea catalyst. nih.gov In this process, the catalyst selectively acylates one enantiomer of the racemic starting material at a much higher rate, allowing for the separation of the acylated product from the unreacted alcohol with high enantiomeric purity. nih.gov Selectivity factors (s) of up to 50 have been achieved, indicating a significant difference in reaction rates between the two enantiomers. nih.gov
Enzymatic kinetic resolution is another powerful technique, where enzymes are used as the chiral catalysts. This method has been used for the resolution of various compounds, including ferrocene (B1249389) derivatives, where lipases selectively hydrolyze one enantiomer of an enol acetate, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net
While kinetic resolution is a potent tool for obtaining enantiomerically pure compounds, the scientific literature reviewed does not provide specific examples of its application to the resolution of racemic 1,4-oxazepane derivatives. The adaptation of known kinetic resolution protocols, such as those using chiral catalysts or enzymes, to this class of compounds could provide a valuable route to their enantiopure forms.
Stereochemical Purity Assessment in Synthesis
The determination of stereochemical purity is crucial in asymmetric synthesis. Several analytical techniques are employed to quantify the enantiomeric or diastereomeric excess of the synthesized chiral compounds.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric excess (ee) of a product. This technique separates the enantiomers of a chiral compound, allowing for their quantification. It was used, for instance, to determine the enantiomeric excesses of the 1,4-benzoxazepines produced via catalytic asymmetric desymmetrization. nih.govacs.org The separation of diastereomers, when they are chromatographically distinct, can also be achieved using standard reverse-phase HPLC (RP-HPLC). rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for assessing stereochemical purity and determining the relative and absolute configuration of chiral molecules. nih.gov One-dimensional (1H, 13C) and two-dimensional (COSY, NOESY, HMQC, HMBC) NMR experiments are used to elucidate the structure and stereochemistry of the synthesized molecules. nih.govresearchgate.net For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, detailed NMR analysis, including Nuclear Overhauser Effect (NOE) correlations, was used to confirm the structure and relative stereochemistry of the diastereomers. researchgate.net
Table 3: Methods for Stereochemical Purity Assessment
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| Chiral HPLC | Separation of enantiomers | Enantiomeric Excess (ee) | nih.govacs.org |
| RP-HPLC | Separation of diastereomers | Diastereomeric ratio, crude purity | rsc.org |
Green Chemistry Approaches in 1,4-Oxazepane Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,4-oxazepane and its analogues, there is a growing interest in developing more environmentally benign methodologies.
One approach involves designing syntheses with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product. The synthesis of 1,4-oxazepane cores from N-propargylamines is an example of a strategy that benefits from high atom economy and shorter synthetic routes. rsc.org Tandem reactions, where multiple bond-forming events occur in a single pot, also contribute to greener synthesis by reducing the number of steps, solvent usage, and purification operations.
Solvent-Free and Mechanochemical Reactions (e.g., Grinding-Assisted Synthesis)
Solvent-free and mechanochemical reactions represent advanced green chemistry techniques that minimize or eliminate the need for conventional solvents, which are often a major source of chemical waste. Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. These methods can lead to shorter reaction times, higher yields, and different selectivity compared to solution-based reactions.
Despite the significant environmental benefits of these approaches, a review of the current literature did not yield specific examples of solvent-free or mechanochemical methods being applied to the synthesis of the 1,4-oxazepane ring system. This indicates a potential area for future research and development, where the principles of mechanochemistry could be applied to create more sustainable synthetic routes to these valuable heterocyclic compounds.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. arkat-usa.orgnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including 1,4-oxazepane analogues, leverages the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively. researchgate.net
In the context of synthesizing the 1,4-oxazepane scaffold, microwave-assisted protocols can be applied to key cyclization steps. For instance, the intramolecular cyclocondensation of a suitable amino alcohol precursor to form the seven-membered ring can be dramatically expedited. While conventional methods might require several hours of reflux, a microwave-assisted approach can often achieve the same or better conversion in a matter of minutes. arkat-usa.org This rapid heating is particularly advantageous for reactions that are prone to side-product formation at prolonged high temperatures.
Research on related heterocyclic systems, such as dibenzo[b,f] researchgate.netresearchgate.netoxazepines, has demonstrated the efficacy of microwave-assisted one-pot syntheses, achieving high yields (up to 99%) by reacting components like o-aminophenol with o-halobenzaldehydes. researchgate.net These principles are transferable to the synthesis of saturated 1,4-oxazepane rings. The use of high-boiling, microwave-absorbent solvents like dimethylformamide (DMF) or poly(ethylene glycol) (PEG) can further enhance the efficiency of these protocols. nih.govresearchgate.net
The table below illustrates a comparative overview of a hypothetical cyclization step in the synthesis of a 1,4-oxazepane precursor, highlighting the typical advantages of microwave irradiation.
| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol |
|---|---|---|
| Reaction Time | 8-24 hours | 10-30 minutes |
| Temperature | 80-120°C (Oil Bath) | 100-150°C (Direct Molecular Heating) |
| Yield | Moderate (e.g., 60-75%) | Good to Excellent (e.g., 85-95%) |
| Purity of Crude Product | Often requires extensive purification | Higher, with fewer byproducts |
| Energy Efficiency | Low | High |
Use of Recyclable Catalysts and Reagents
The principles of green chemistry are increasingly influencing synthetic strategies, with a significant emphasis on the use of recyclable catalysts and reagents to minimize waste and improve economic viability. metu.edu.tr In the synthesis of 1,4-oxazepane-6-carbonitrile and its analogues, several key steps can be designed to incorporate recoverable catalytic systems.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. mdpi.comresearchgate.net This approach avoids costly and often difficult separation processes associated with homogeneous catalysts.
Potential applications in 1,4-oxazepane synthesis include:
Reductive Amination: The formation of the secondary amine within the oxazepane precursor can be achieved using heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source. These catalysts are readily filtered and can be reused multiple times.
Cyclization Reactions: Acid or base-catalyzed cyclization steps can employ solid-supported catalysts. For example, acidic resins like Amberlyst-15 or basic catalysts like silica-supported amines can be used to facilitate ring closure.
Asymmetric Synthesis: For the synthesis of chiral 1,4-oxazepanes, immobilized organocatalysts (e.g., proline derivatives anchored to a polymer or silica (B1680970) support) can be used. metu.edu.tr These catalysts offer the benefits of stereocontrol combined with the ease of recovery and reuse, which is a significant advantage over their soluble counterparts. researchgate.net
The table below summarizes various types of recyclable catalysts and their potential application in the synthesis of the 1,4-oxazepane core.
| Catalyst Type | Example | Potential Application Step | Recovery Method |
|---|---|---|---|
| Supported Metal Catalyst | Pd/C, PtO₂, Nano-Ag/g-C₃N₄ | Hydrogenation, Reductive Amination | Filtration |
| Solid Acid Catalyst | Amberlyst-15, Sulphated Al-MCM-41 | Cyclization, Etherification | Filtration |
| Immobilized Organocatalyst | Silica-supported Prolinamides | Asymmetric Aldol/Michael Reactions | Filtration |
| Metal-Organic Framework (MOF) | MOF-199 (Copper-based) | Coupling Reactions | Filtration/Centrifugation |
Protecting Group Strategies in 1,4-Oxazepane-6-carbonitrile Synthesis
The synthesis of complex heterocyclic molecules like 1,4-oxazepane-6-carbonitrile, which contains multiple reactive functional groups, necessitates a carefully planned protecting group strategy. jocpr.com Protecting groups are used to temporarily mask reactive sites (such as amines and hydroxyls) to prevent them from undergoing unwanted reactions during a synthetic sequence. biosynth.com
The construction of the 1,4-oxazepane ring typically starts from precursors containing both an amine and a hydroxyl group. The differential reactivity of these groups must be managed to ensure the desired bond formations occur in a controlled manner.
Amine Protection: The secondary amine in the 1,4-oxazepane backbone is often protected to prevent N-alkylation or other side reactions during subsequent synthetic manipulations. The most common protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) . The Boc group is stable under a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is stable to acid but cleaved by a mild base (e.g., piperidine). neliti.com In specific syntheses of 1,4-oxazepane derivatives, nitrobenzenesulfonyl groups have also been employed as effective amine protecting groups. nih.govrsc.org
Hydroxyl Protection: The hydroxyl group of the precursor amino alcohol must often be protected to prevent O-alkylation or oxidation. Silyl ethers are a popular choice due to their ease of installation and removal under specific conditions. The tert-butyldimethylsilyl (TBDMS) group is commonly used; it is introduced using TBDMS-Cl and a base like imidazole (B134444) and is typically removed using a fluoride (B91410) source (e.g., TBAF) or acid. nih.govrsc.org
The following table details common protecting groups for amines and hydroxyls relevant to 1,4-oxazepane synthesis.
| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |
|---|---|---|---|
| Amine | tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) |
| Amine | 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Hydroxyl | tert-butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) or Acid |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |
In a multi-step synthesis, the ability to deprotect one functional group without affecting another is critical. This concept is known as an orthogonal protection strategy. jocpr.comneliti.com It allows for the selective unmasking of reactive sites at different stages of the synthesis, enabling precise molecular construction.
A relevant example in the synthesis of 1,4-oxazepane-5-carboxylic acids involved the use of an Fmoc-protected amine and a TBDMS-protected hydroxyl group on a homoserine precursor attached to a solid support. nih.govrsc.orgrsc.org
The Fmoc group protects the amine during initial reactions.
The TBDMS group protects the hydroxyl group.
Cleavage from the resin and removal of the TBDMS group can be achieved simultaneously using trifluoroacetic acid (TFA), leaving the Fmoc group intact if it were not for its lability under prolonged acidic conditions. nih.govrsc.org A more classic orthogonal pair would be the use of an acid-labile Boc group and a base-labile Fmoc group, or an acid-labile TBDMS group and a hydrogenolysis-labile Benzyl (Bn) group.
This orthogonality is crucial for synthesizing complex derivatives where, for example, the amine might need to be deprotected for an acylation reaction while the hydroxyl group remains protected, or vice versa.
The table below presents examples of orthogonal protecting group pairs.
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality |
|---|---|---|---|---|
| Boc (Amine) | Acid (TFA) | Fmoc (Amine) | Base (Piperidine) | Yes |
| TBDMS (Hydroxyl) | Fluoride (TBAF) | Bn (Hydroxyl) | Hydrogenolysis (H₂, Pd/C) | Yes |
| Fmoc (Amine) | Base (Piperidine) | TBDMS (Hydroxyl) | Acid / Fluoride | Yes |
| Alloc (Amine) | Pd(0) catalyst | Boc (Amine) | Acid (TFA) | Yes |
Scale-Up Considerations for 1,4-Oxazepane-6-carbonitrile Synthesis
Transitioning the synthesis of a compound like this compound from a laboratory setting (milligram to gram scale) to industrial production (kilogram scale and beyond) presents a unique set of challenges. mdpi.com The primary goals of scale-up are to ensure the process is safe, cost-effective, robust, and environmentally sustainable.
Key considerations include:
Cost and Availability of Starting Materials: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive or unavailable in bulk quantities. The synthetic route may need to be redesigned to start from cheaper, more readily available commodity chemicals.
Process Safety: Reactions that are easily managed in the lab, such as those with significant exotherms or those that use hazardous reagents, require careful engineering controls on a large scale. Heat transfer becomes a critical issue, as the surface-area-to-volume ratio decreases dramatically.
Reaction Conditions: Optimization of concentration, temperature, pressure, and reaction time is crucial. The use of protecting groups, while necessary, adds steps and material costs, so routes that minimize their use are preferred for industrial processes. neliti.com
Purification Methods: Purification by column chromatography, common in research labs, is generally not feasible for large-scale production. The process must be adapted to favor purification by crystallization, distillation, or extraction, which are more scalable and cost-effective. The final hydrochloride salt form of the target compound is advantageous as it is typically a crystalline solid, facilitating purification.
The following table contrasts common lab-scale practices with the requirements for industrial scale-up.
| Aspect | Laboratory Scale (grams) | Industrial Scale (kilograms+) |
|---|---|---|
| Primary Goal | Proof of concept, obtaining material for testing | Cost-efficiency, safety, robustness, high throughput |
| Reagent Choice | Based on reactivity and convenience | Based on cost, availability, and safety |
| Purification | Column Chromatography | Crystallization, Distillation, Extraction |
| Solvent Use | Often used in large excess; wide variety | Minimized and recycled; selected from a list of approved "green" solvents |
| Heat Transfer | Easily managed with heating mantles/ice baths | Critical engineering challenge requiring jacketed reactors |
| Process Control | Manual monitoring | Automated process control and online analytics |
Spectroscopic and Structural Elucidation of 1,4 Oxazepane 6 Carbonitrile Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. For 1,4-oxazepane (B1358080) analogues, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of all signals and for establishing the connectivity and spatial arrangement of atoms. rsc.org
Proton NMR is fundamental in determining the structure of organic molecules by providing information about the number of different types of protons, their electronic environment, and their proximity to other protons.
The chemical shift (δ) of a proton in an ¹H-NMR spectrum is indicative of its local electronic environment. In 1,4-oxazepane systems, protons attached to carbons adjacent to the oxygen atom are typically deshielded and appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom. Protons on the carbon bearing a substituent, such as a nitrile or carboxylic acid group, will also have their chemical shifts significantly influenced.
For instance, in chiral 1,4-oxazepane-5-carboxylic acid derivatives, the proton at the C5 position (H-5) is expected to be deshielded due to the adjacent carboxylic acid group. rsc.org The protons on the methylene (B1212753) groups of the oxazepane ring (at positions 2, 3, 6, and 7) will exhibit complex splitting patterns due to coupling with neighboring protons. The specific chemical shifts are highly dependent on the substituents on the nitrogen and elsewhere on the ring. rsc.orgrsc.org
Table 1: Representative ¹H-NMR Chemical Shift Assignments for a 1,4-Oxazepane Analogue
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 4.5 - 5.0 | dd |
| H-3a | 3.0 - 3.5 | m |
| H-3b | 3.5 - 4.0 | m |
| H-5 | 4.0 - 4.5 | dd |
| H-6a | 2.0 - 2.5 | m |
| H-6b | 2.5 - 3.0 | m |
| H-7a | 3.8 - 4.2 | m |
| H-7b | 4.2 - 4.6 | m |
Note: This table is illustrative and actual values can vary based on the specific analogue and solvent.
The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons and is thus a powerful tool for determining stereochemistry and conformation. In seven-membered rings like 1,4-oxazepane, which can exist in various conformations such as a chair or boat, the analysis of vicinal (³J) coupling constants is crucial. rsc.org
For example, a larger ³J value (typically 7-9 Hz) is indicative of an axial-axial relationship between two protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. reddit.com In the study of diastereomeric 1,4-oxazepane derivatives, significant differences in coupling constants can be observed between isomers. For one diastereomer, two relatively large couplings and one small long-range coupling might be seen, resulting in a doublet of doublet of doublets. In contrast, the other diastereomer might show smaller and nearly equal vicinal coupling constants, leading to a pseudotriplet signal. rsc.org This detailed analysis of coupling constants allows for the assignment of the relative configuration of stereocenters within the oxazepane ring. rsc.org
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the 1,4-oxazepane ring system gives a distinct signal. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment, with carbons bonded to heteroatoms (oxygen and nitrogen) appearing at a lower field. The carbon of the nitrile group (-C≡N) in a compound like 1,4-Oxazepane-6-carbonitrile (B14887131) would typically appear in the range of 115-125 ppm.
In the analysis of 1,4-oxazepane-5-carboxylic acid analogues, the carbonyl carbon of the acid group is readily identified by its characteristic downfield shift (typically > 170 ppm). researchgate.net The carbons of the oxazepane ring appear in the region of approximately 40-80 ppm. Complete assignment of all carbon signals is often facilitated by the use of two-dimensional NMR techniques. rsc.org
Table 2: Representative ¹³C-NMR Chemical Shift Assignments for a 1,4-Oxazepane Analogue
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 75 - 85 |
| C-3 | 45 - 55 |
| C-5 | 50 - 60 |
| C-6 | 25 - 35 |
| C-7 | 65 - 75 |
Note: This table is illustrative and actual values can vary based on the specific analogue and solvent.
Two-dimensional NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like 1,4-oxazepane analogues. rsc.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This allows for the tracing of the proton connectivity throughout the entire 1,4-oxazepane ring system, confirming the sequence of methylene groups and their relationship to substituted positions. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.edu This is extremely powerful for piecing together the molecular structure, as it can establish connectivity across heteroatoms or quaternary carbons. For example, an HMBC correlation from a proton on C-7 to the carbon at C-5 would confirm a key structural linkage within the 1,4-oxazepane ring. rsc.orgresearchgate.net
Through the systematic application of these advanced NMR techniques, a complete and detailed picture of the molecular structure of 1,4-oxazepane analogues can be constructed, providing a solid foundation for understanding their chemical and biological properties. rsc.org
Advanced NMR Techniques (COSY, NOESY, HMQC, HMBC)
Determination of Relative Configuration
The determination of the relative configuration of substituents on the 1,4-oxazepane ring is crucial for understanding its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a powerful tool for this purpose.
In substituted 1,4-oxazepane analogues, the seven-membered ring can adopt various conformations, such as chair and boat forms. The spatial proximity of protons in a specific conformation can be determined by observing NOE correlations. For instance, an NOE correlation between two protons indicates that they are close to each other in space (typically within 5 Å), which allows for the assignment of their relative stereochemistry (e.g., cis or trans).
A study on chiral 1,4-oxazepane-5-carboxylic acid derivatives demonstrated the use of NOE to confirm the relative configuration of diastereomers. researchgate.net By analyzing the NOE correlations, researchers were able to definitively assign the spatial arrangement of substituents on the oxazepane ring. researchgate.net The analysis of vicinal ¹H-¹H coupling constants also provides valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis and determination of the relative configuration. researchgate.net
Table 1: Representative NOE Correlations for a Hypothetical cis-1,4-Oxazepane-6-carbonitrile Analogue
| Irradiated Proton | Observed NOE | Inferred Proximity |
| H-6 (axial) | H-5 (axial), H-7 (axial) | Protons on the same face of the ring |
| H-6 (equatorial) | H-5 (equatorial), H-7 (equatorial) | Protons on the same face of the ring |
| H-3 (axial) | H-2 (axial), H-5 (axial) | Axial protons on the same side of the ring |
This table is illustrative and based on general principles of NOE for cyclic systems.
Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Absorption Bands for Oxazepane Ring and Carbonitrile Group
The FT-IR spectrum of 1,4-oxazepane-6-carbonitrile hydrochloride is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
The carbonitrile (C≡N) group typically shows a sharp and medium-intensity absorption band in the region of 2260-2240 cm⁻¹. This distinct peak is a reliable indicator of the presence of the nitrile functionality.
The 1,4-oxazepane ring contributes to several regions of the IR spectrum:
C-H stretching: Aliphatic C-H stretching vibrations from the methylene groups of the ring are expected in the 3000-2850 cm⁻¹ region.
C-O-C stretching: The ether linkage within the oxazepane ring will give rise to a strong C-O-C stretching band, typically in the 1150-1085 cm⁻¹ range.
C-N stretching: The amine C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ region.
CH₂ bending: Scissoring and rocking vibrations of the methylene groups will be observed in the fingerprint region, around 1470-1430 cm⁻¹.
Hydrogen Bonding Network Analysis
As a hydrochloride salt, 1,4-oxazepane-6-carbonitrile will exhibit characteristics of intermolecular hydrogen bonding in its solid-state FT-IR spectrum. The protonated secondary amine (N⁺-H) is expected to show a broad absorption band in the region of 3000-2500 cm⁻¹. This broadening is a result of the hydrogen bonding between the ammonium (B1175870) proton and the chloride anion (N⁺-H···Cl⁻). The presence of this broad band often overlaps with the C-H stretching vibrations. The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding network within the crystal lattice. Studies on other hydrochloride salts have shown that strong hydrogen bonds can significantly shift the N-H stretching frequency to lower wavenumbers.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N⁺-H (Ammonium) | Stretching (H-bonded) | 3000 - 2500 | Broad, Strong |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |
| C≡N (Nitrile) | Stretching | 2260 - 2240 | Sharp, Medium |
| CH₂ | Bending (Scissoring) | ~1465 | Medium |
| C-N | Stretching | 1250 - 1020 | Medium |
| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₆H₁₁ClN₂O), the expected exact mass of the protonated molecule [M+H]⁺ (referring to the free base C₆H₁₀N₂O) can be calculated.
The molecular formula of the free base is C₆H₁₀N₂O. The exact mass of the protonated molecule [C₆H₁₁N₂O]⁺ would be calculated as follows:
6 x (atomic mass of ¹²C) + 11 x (atomic mass of ¹H) + 2 x (atomic mass of ¹⁴N) + 1 x (atomic mass of ¹⁶O)
6(12.000000) + 11(1.007825) + 2(14.003074) + 1(15.994915) = 127.08714 u
An experimental HRMS measurement yielding a mass value very close to this calculated value would confirm the elemental composition of the molecule.
Fragmentation Patterns and Structural Information
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. For 1,4-oxazepane-6-carbonitrile, common fragmentation pathways in electron ionization (EI) or electrospray ionization with collision-induced dissociation (ESI-CID) would involve the cleavage of the oxazepane ring.
Key fragmentation pathways would likely include:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of radicals and the formation of stable iminium ions.
Cleavage of the ether linkage: The C-O bond can also cleave, leading to characteristic fragment ions.
Loss of the nitrile group: The molecule could lose the carbonitrile group as a radical (•CN) or as HCN.
Table 3: Predicted Key Fragment Ions for 1,4-Oxazepane-6-carbonitrile in Mass Spectrometry
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |
| 126 | [C₆H₁₀N₂O]⁺• | Molecular ion (free base) |
| 99 | [C₅H₇N₂]⁺ | Loss of •CH₂OH |
| 83 | [C₄H₇N₂]⁺ | Ring opening and subsequent cleavages |
| 70 | [C₄H₈N]⁺ | α-cleavage at C5-C6 and loss of •CH(CN)O |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the ring |
| 43 | [C₂H₅N]⁺ | Cleavage of the ring |
This table presents hypothetical fragmentation patterns based on the structure of the compound and general fragmentation rules.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is an indispensable technique for the unambiguous determination of the absolute configuration of chiral molecules and for providing a detailed picture of their three-dimensional structure in the solid state. For analogues of 1,4-oxazepane-6-carbonitrile, this method has been successfully employed to establish stereochemistry and analyze conformational preferences in the crystalline form.
Similarly, X-ray diffraction studies have been conducted on novel chiral enaminones and their 1,4-oxazepinium derivatives. researchgate.net For instance, the crystal structure of (3R)-5,7-dimethyl-3-phenyl-2,3-dihydro- researchgate.netresearchgate.netoxazepinium trifluoroborate was determined, providing precise atomic coordinates and confirming the absolute stereochemistry. researchgate.net
The solid-state conformation of the 1,4-oxazepane ring is a key feature revealed by X-ray crystallography. In the case of some 1,4,2-oxazaphosphepines, a related class of compounds, X-ray analysis has shown that a chair conformation is the most stable arrangement in the crystal lattice. mdpi.com This preference for a chair-like geometry is a recurring theme in the structural chemistry of seven-membered heterocyclic rings, as it minimizes steric strain.
Interactive Table: Crystallographic Data for Selected 1,4-Oxazepane Analogues
| Compound | Formula | Crystal System | Space Group | Key Findings |
|---|---|---|---|---|
| (S)-4-benzyl-3,4,5,6-tetrahydro-2H-benzo[b] researchgate.netresearchgate.netoxazepin-3-yl)methanol | C₁₆H₁₉NO₂ | Orthorhombic | P2₁2₁2₁ | Confirmed (S) absolute configuration. nih.gov |
| (3R)-5,7-dimethyl-3-phenyl-2,3-dihydro- researchgate.netresearchgate.netoxazepinium trifluoroborate | C₁₃H₁₆BF₃NO | Tetragonal | P4₃ | Determined absolute stereochemistry. researchgate.net |
Chiroptical Spectroscopy (e.g., Circular Dichroism, CD)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for investigating the stereochemical features of chiral molecules in solution. Unlike X-ray crystallography, which provides a static picture of the solid state, CD spectroscopy offers insights into the dynamic conformational behavior of molecules in a liquid phase.
CD spectroscopy is highly sensitive to the stereochemistry of a molecule. Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals. This property makes CD an effective method for chiral discrimination and for assessing the enantiomeric purity of a sample. For synthetic procedures aiming to produce a single enantiomer of a 1,4-oxazepane analogue, CD can be used to confirm the stereochemical outcome and quantify the enantiomeric excess. While specific CD spectra for this compound are not available, the principles of the technique are broadly applicable to this class of compounds. The sign and intensity of the Cotton effects in a CD spectrum are characteristic of a particular enantiomer and can be used as a fingerprint for its identification.
The seven-membered ring of 1,4-oxazepanes is conformationally flexible. In solution, these molecules can exist as an equilibrium of different conformers, such as chair and boat forms. CD spectroscopy is particularly adept at probing these conformational equilibria because the observed CD spectrum is a population-weighted average of the spectra of the individual conformers. nih.gov
For example, in the study of 1,4-oxazepane-2,5-diones, CD spectroscopy was utilized alongside other spectroscopic methods to determine the stereochemistry of these compounds. researchgate.net The observed CD spectrum provides information about the preferred solution-phase conformation of the oxazepane ring system. By comparing experimental CD spectra with those predicted by theoretical calculations for different possible conformations, it is possible to deduce the dominant conformer in solution.
Furthermore, NMR spectroscopy, often used in conjunction with chiroptical methods, can provide detailed information about the conformation of 1,4-oxazepane rings in solution. For instance, the analysis of vicinal ¹H–¹H coupling constants in chiral 1,4-oxazepane-5-carboxylic acids indicated that the scaffold predominantly exists in the most energetically favorable chair conformation in solution. nih.gov This finding from NMR complements the insights that can be gained from CD spectroscopy, together providing a comprehensive picture of the molecule's three-dimensional structure and behavior in solution.
Computational and Theoretical Investigations of 1,4 Oxazepane 6 Carbonitrile Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecular systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties. For a substituted seven-membered heterocycle such as 1,4-Oxazepane-6-carbonitrile (B14887131) hydrochloride, these calculations are invaluable for exploring its complex potential energy surface.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure, geometry, and reactivity of medium-sized organic molecules, including heterocyclic systems similar to 1,4-oxazepane (B1358080). nih.govresearchgate.net
The first step in a computational study is typically geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For 1,4-Oxazepane-6-carbonitrile hydrochloride, this would be performed using a selected DFT functional, such as B3LYP or M06-2X, paired with a suitable basis set like 6-311++G(d,p). nih.govmdpi.com The optimization yields key structural parameters.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) map can also be calculated to identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted Structural and Electronic Parameters from DFT Calculations This interactive table showcases typical data obtained from geometry optimization and electronic structure analysis of a 1,4-oxazepane derivative.
| Parameter | Predicted Value | Description |
| C-O Bond Length (ether) | ~1.43 Å | The length of the single bond between carbon and the ring oxygen. |
| C-N Bond Length | ~1.47 Å | The length of the single bond between carbon and the ring nitrogen. |
| C≡N Bond Length | ~1.15 Å | The length of the triple bond in the carbonitrile group. |
| Ring Strain Energy | 5-8 kcal/mol | Estimated energy of instability due to the seven-membered ring structure, calculated relative to an acyclic analogue. nih.gov |
| HOMO Energy | -7.0 to -8.0 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO Energy | -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 6.0 to 7.0 eV | The energy difference between HOMO and LUMO, which relates to chemical reactivity and stability. |
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. For the synthesis of this compound, theoretical calculations can model the key ring-forming cyclization step. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. nih.gov This profile reveals the thermodynamics (ΔG) and kinetics (activation energy, ΔG‡) of the reaction, allowing for a comparison of different possible pathways. mdpi.com For instance, DFT studies on similar cyclizations have shown that the activation barrier for forming seven-membered rings can be relatively low, though the thermodynamics may be less favorable than for five- or six-membered rings. mdpi.com
A critical aspect of mapping reaction pathways is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net For the intramolecular cyclization leading to the 1,4-oxazepane ring, TS search algorithms are employed to locate this saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the approach of the nucleophilic nitrogen or oxygen atom to the electrophilic carbon to form the new ring bond.
While DFT is widely used, other quantum mechanical methods can also be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer a higher level of theory for benchmarking DFT results, particularly for calculating strain energies. nih.gov However, they are more computationally demanding.
Semi-empirical methods, which use parameters derived from experimental data, offer a much faster but less accurate alternative. These methods can be useful for preliminary explorations of large conformational spaces before refining the results with more robust DFT or ab initio calculations.
Density Functional Theory (DFT) Studies
Conformational Analysis of the Seven-Membered Ring
Seven-membered rings are known for their significant conformational flexibility, which can lead to multiple low-energy conformational states. rsc.org Unlike the well-defined chair conformation of cyclohexane, the 1,4-oxazepane ring can exist in several arrangements, such as chair, boat, and twist-boat forms. nih.gov The specific substituents on the ring, in this case, the carbonitrile group, will influence the relative stability of these conformers.
Computational methods are essential for exploring this complex conformational landscape. A systematic conformational search can be performed, followed by geometry optimization and energy calculation for each identified conformer using DFT. Experimental studies on related chiral 1,4-oxazepane derivatives have suggested that the ring scaffold often exists in the most energetically favorable chair conformation. rsc.orgrsc.org However, studies on similar 1,4-diazepane systems have also identified low-energy twist-boat conformations, indicating that the energetic landscape can be subtle. nih.gov Theoretical calculations can quantify the energy differences between these forms and the barriers to their interconversion.
Table 2: Relative Energies of 1,4-Oxazepane Ring Conformations This interactive table presents hypothetical relative energies for the principal conformations of a substituted 1,4-oxazepane ring, as would be determined by DFT calculations.
| Conformation | Relative Energy (kcal/mol) | Key Geometric Features |
| Chair (C) | 0.00 | Generally the lowest energy form for similar heterocycles. rsc.org |
| Twist-Chair (TC) | 1.5 - 3.0 | An intermediate form between Chair and Twist-Boat. |
| Twist-Boat (TB) | 2.5 - 5.0 | Can be a low-energy conformer, sometimes stabilized by intramolecular interactions. nih.gov |
| Boat (B) | 5.0 - 7.0 | Typically a higher energy conformer or a transition state between other forms. |
This analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Understanding the preferred conformation of this compound is therefore essential for rationalizing its interactions with biological targets.
Ring Puckering and Conformational Isomerism
The 1,4-oxazepane ring, being a seven-membered heterocycle, is characterized by a high degree of conformational flexibility. Unlike smaller rings, which have more rigid structures, seven-membered rings can adopt a variety of puckered conformations to minimize steric and torsional strain. The primary low-energy conformations available to the 1,4-oxazepane ring are the chair, boat, and twist-boat forms.
The puckering of the ring can be described by a set of puckering coordinates, which define the displacement of each atom from a mean plane. The presence of the oxygen and nitrogen heteroatoms, with their different bond lengths and angles compared to carbon, introduces asymmetry into the ring and influences the puckering parameters. The protonation of the nitrogen atom to form the hydrochloride salt will further impact the geometry and electronic distribution within the ring, likely favoring conformations where the bulky hydrochloride group occupies a pseudo-equatorial position to minimize steric hindrance.
Energy Minimization and Stability of Conformers
To determine the relative stability of the different conformers of this compound, energy minimization calculations are essential. These calculations, typically performed using density functional theory (DFT) or other high-level ab initio methods, can predict the geometries and relative energies of the various conformational isomers.
The chair, boat, and twist-boat conformers represent local minima on the potential energy surface of the molecule. The relative energies of these conformers are influenced by a combination of factors, including angle strain, torsional strain, and transannular interactions. A hypothetical energy profile for the conformers of this compound is presented in Table 1.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Twist-Boat | 0.00 | C2-N1-C7-C6: 65, O4-C5-C6-C7: -70 |
| Chair | 1.5 - 2.5 | C2-N1-C7-C6: 55, O4-C5-C6-C7: -60 |
| Boat | 4.0 - 5.0 | C2-N1-C7-C6: 0, O4-C5-C6-C7: 0 |
Note: These values are hypothetical and intended for illustrative purposes, based on trends observed in similar seven-membered heterocyclic systems.
The twist-boat is predicted to be the global minimum, with the chair conformer lying slightly higher in energy. The boat conformation is expected to be the least stable due to significant steric clashes between the "flagpole" atoms. The energy barriers between these conformers are typically low, allowing for rapid interconversion at room temperature.
Influence of the Carbonitrile Group on Ring Conformation
The presence of the carbonitrile (-C≡N) group at the 6-position is expected to have a significant impact on the conformational preferences of the 1,4-oxazepane ring. The carbonitrile group is sterically demanding and possesses a strong dipole moment. Its influence can be analyzed in terms of both steric and electronic effects.
Steric Effects: The bulky nature of the carbonitrile group will favor conformations where it occupies a pseudo-equatorial position. In a chair-like conformation, an axial placement of the carbonitrile group would lead to significant 1,3-diaxial interactions with the axial hydrogens on C2 and C5, destabilizing this arrangement. In a twist-boat conformation, the carbonitrile group can adopt a position that minimizes its interactions with other ring atoms.
Electronic Effects: The carbonitrile group is strongly electron-withdrawing. This can influence the geometry of the ring by altering bond lengths and angles in its vicinity. Furthermore, the lone pair of electrons on the nitrogen of the carbonitrile group can participate in hyperconjugative interactions with adjacent C-H or C-C bonds, which can subtly influence the conformational equilibrium. The linear geometry of the C-C≡N fragment also imposes constraints on the local geometry of the ring.
Table 2: Predicted Conformational Population of this compound at 298 K
| Conformer | Population (%) |
|---|---|
| Twist-Boat (CN equatorial) | ~ 70-80 |
| Chair (CN equatorial) | ~ 15-25 |
| Others | < 5 |
Note: These values are hypothetical and intended for illustrative purposes.
Mechanistic Studies of 1,4-Oxazepane-6-carbonitrile Reactions
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors that control selectivity.
Reaction Mechanism Elucidation using Computational Tools
The synthesis of 1,4-oxazepane derivatives can be achieved through various synthetic routes. Computational tools, particularly DFT, can be employed to elucidate the mechanisms of these reactions. For instance, in a potential synthesis involving the cyclization of an amino alcohol derivative, computational modeling could be used to:
Map the Potential Energy Surface: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
Identify Transition States: Locating the transition state structures allows for the determination of activation energies, which are crucial for understanding reaction rates. Vibrational frequency analysis is used to confirm that a located structure is a true transition state (characterized by a single imaginary frequency).
Analyze Reaction Intermediates: The structures and stabilities of any intermediates along the reaction pathway can be investigated.
Catalytic Cycle Analysis
Many synthetic methods for constructing heterocyclic rings involve catalytic cycles. Computational studies can be instrumental in understanding the intricate steps of these cycles. For a hypothetical catalytic synthesis of a 1,4-oxazepane derivative, computational analysis could involve:
Modeling Catalyst-Substrate Interactions: Understanding how the catalyst binds to the substrate is the first step in elucidating the catalytic cycle.
Investigating Key Catalytic Steps: Each step of the cycle, such as oxidative addition, migratory insertion, and reductive elimination in the case of a metal-catalyzed reaction, can be modeled to understand its energetics and mechanism.
Determining the Rate-Determining Step: By comparing the activation energies of all the steps in the cycle, the rate-determining step can be identified, providing valuable information for optimizing reaction conditions.
A plausible catalytic cycle for the formation of a related benzo-1,4-oxazepine derivative involves a copper catalyst. rsc.org Computational analysis of such a cycle would involve calculating the energies of all intermediates and transition states to map out the complete energy profile.
Regioselectivity and Stereoselectivity Predictions
In reactions where multiple products can be formed, computational chemistry can be used to predict the regioselectivity and stereoselectivity. For the synthesis of substituted 1,4-oxazepanes, the formation of different regioisomers or stereoisomers is often possible.
For example, in the haloetherification reaction to form an oxazepane ring, the regioselectivity of the ring closure is a critical factor. nih.gov Computational studies can be used to model the different possible transition states leading to the various regioisomers. By comparing the activation energies of these transition states, the preferred reaction pathway and the major product can be predicted. nih.govlibretexts.org
Similarly, if the reaction creates new stereocenters, computational modeling can predict the stereochemical outcome. This is achieved by comparing the energies of the diastereomeric transition states. The transition state with the lower energy will correspond to the major diastereomer formed. These predictions are invaluable for designing synthetic strategies that lead to the desired isomer with high selectivity. nih.govlibretexts.org
Table 3: Hypothetical Computational Prediction of Regioselectivity in an Oxazepane Ring-Forming Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| 7-endo Cyclization | 15.2 | > 95% |
| 6-exo Cyclization | 20.5 | < 5% |
Note: These values are hypothetical and intended for illustrative purposes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the behavior of molecules at an atomic level. For this compound, these techniques can provide profound insights into its conformational landscape, reaction pathways, and interactions with its environment. While specific molecular dynamics studies on this exact compound are not extensively documented in publicly available literature, the principles and methodologies can be applied based on studies of related heterocyclic systems.
The synthesis of the 1,4-oxazepane ring is a critical aspect of its chemistry. Molecular dynamics (MD) simulations can be employed to understand the intricate details of the cyclization reactions that form this seven-membered heterocycle. Such simulations can model the reaction pathway, identify transition states, and determine the factors influencing reaction efficiency.
For instance, studies on the cyclization of related poly(2-oxazine)s have utilized MD simulations to explore how polymer structure affects cyclization efficiency. rsc.org These simulations analyze polymer conformations, radii of gyration, and the distances between the reactive ends of the molecule to predict the favorability of ring formation. rsc.org It is hypothesized that increased backbone flexibility and solvation lead to more frequent and closer contact between the polymer termini, thereby promoting intramolecular cyclization. rsc.org A similar approach could be applied to model the formation of the 1,4-oxazepane ring, providing valuable information for optimizing synthetic routes. Quasiclassical molecular dynamics simulations have also been used to explore bifurcating potential energy surfaces in pericyclic reactions, which can predict product ratios in complex reaction pathways. nih.gov
Density Functional Theory (DFT) calculations are another powerful tool for elucidating reaction mechanisms. For related benzimidazole (B57391) fused-1,4-oxazepines, DFT has been used to propose plausible reaction mechanisms, identifying key intermediates and transition states, such as the formation of a tertiary carbocation followed by intramolecular nucleophilic attack to form the oxazepine ring. mdpi.com These computational methods could similarly be applied to investigate the synthetic pathways leading to 1,4-Oxazepane-6-carbonitrile.
A hypothetical simulation of the cyclization to form a 1,4-oxazepane ring might involve the parameters outlined in the table below.
| Simulation Parameter | Hypothetical Value/Method | Purpose |
| Force Field | GROMOS, AMBER, or similar | To define the potential energy of the system. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | To simulate the effect of the solvent environment on the reaction. |
| Temperature | 298 K (or reaction temperature) | To simulate reaction conditions. |
| Pressure | 1 atm | To simulate reaction conditions. |
| Simulation Time | Nanoseconds to microseconds | To observe the dynamics of the cyclization process. |
| Analysis Methods | RMSD, Radius of Gyration, End-to-end distance | To characterize the conformational changes leading to cyclization. |
The hydrochloride salt form of 1,4-Oxazepane-6-carbonitrile introduces strong intermolecular interactions that significantly influence its physical and chemical properties. Amine salts are highly polar and engage in strong intermolecular bonding. spectroscopyonline.com The primary interactions are ionic and hydrogen bonding.
The nitrogen atom of the 1,4-oxazepane ring is protonated, forming a positively charged ammonium (B1175870) center. This positive charge is balanced by the negatively charged chloride ion. spectroscopyonline.com This ionic interaction is a dominant force in the crystal lattice of the solid state.
The key intermolecular interactions are summarized in the table below.
| Interaction Type | Donor | Acceptor | Significance |
| Ionic Bonding | Protonated Amine (N+) | Chloride Ion (Cl-) | Primary force holding the salt together. spectroscopyonline.com |
| Hydrogen Bonding | Protonated Amine (N-H+) | Chloride Ion (Cl-) | Strong interaction contributing to crystal lattice energy. |
| Hydrogen Bonding | Protonated Amine (N-H+) | Oxazepane Oxygen (O) | Influences molecular packing and conformation. |
| Hydrogen Bonding | Protonated Amine (N-H+) | Nitrile Nitrogen (N) | Further stabilizes the crystal structure. |
| Dipole-Dipole | Nitrile Group (C≡N) | Neighboring Polar Groups | Weaker interactions contributing to overall stability. |
These strong intermolecular forces are responsible for the typically crystalline nature and higher melting points of amine hydrochlorides compared to their free base forms. They also confer water solubility, which is a crucial property for many pharmaceutical applications. spectroscopyonline.com
Theoretical Structure-Activity Relationship (SAR) Studies based on Structural Features
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound, a theoretical SAR can be constructed by considering the contributions of the 1,4-oxazepane scaffold and the carbonitrile substituent.
The 1,4-oxazepane ring is a seven-membered heterocycle that provides a flexible yet defined three-dimensional structure for interacting with biological targets. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on 1,4-oxazepane derivatives have shown that the size and conformation of the oxazepane ring can be important for biological affinity. acs.orgnih.gov The aliphatic amine within the ring is often a key interaction point, and its substitution pattern can modulate activity. acs.orgnih.gov
The carbonitrile (cyano) group is a versatile functional group in medicinal chemistry. Its contribution to SAR can be multifaceted:
Polar Interactions: The nitrile group is polar and can act as a hydrogen bond acceptor, which can be a critical interaction with a biological target. researchgate.net
Metabolic Stability: The nitrile group is generally metabolically stable.
Modulation of Physicochemical Properties: The introduction of a nitrile group can affect properties such as lipophilicity and solubility, which in turn influence the pharmacokinetic profile of a compound.
A theoretical SAR for this compound would hypothesize how modifications to its structure might affect its biological activity. This is summarized in the table below.
| Structural Feature | Possible Modification | Hypothesized SAR Outcome | Rationale |
| 1,4-Oxazepane Ring | Altering ring size (e.g., to morpholine) | Change in affinity and selectivity | Ring size and conformation are often crucial for optimal fit in a binding pocket. acs.orgnih.gov |
| Amine at position 4 | N-alkylation or N-arylation | Modulation of potency and selectivity | The amine is a likely key interaction point; substituents can probe additional binding interactions. acs.orgnih.gov |
| Oxygen at position 1 | Replacement with sulfur (thiomorpholine) or carbon (azepane) | Altered hydrogen bonding capacity and lipophilicity | The heteroatom can be involved in key interactions or influence the ring conformation. |
| Carbonitrile at position 6 | Replacement with other polar groups (e.g., amide, ester) | Change in binding affinity and ADME properties | The nitrile's role as a hydrogen bond acceptor and its electronic properties are likely important for activity. researchgate.net |
| Stereochemistry at position 6 | R vs. S enantiomer | Different biological activity | Biological systems are chiral, and enantiomers often exhibit different potencies and efficacies. |
These theoretical considerations, often guided by computational methods like molecular docking and 3D-QSAR, can guide the synthesis of new analogs with potentially improved biological activity. researchgate.net
Derivatization and Functionalization Strategies of the 1,4 Oxazepane 6 Carbonitrile Scaffold
Chemical Transformations of the Carbonitrile Group
The carbonitrile (nitrile) group at the 6-position of the 1,4-oxazepane (B1358080) ring is a valuable functional handle that can be converted into several other important chemical moieties. These transformations allow for significant structural and electronic modifications of the parent molecule.
Hydrolysis to Carboxylic Acids or Amides
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base, with the final product depending on the reaction conditions. chemguide.co.ukchemistrysteps.com
Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile group of 1,4-oxazepane-6-carbonitrile (B14887131) would be converted directly to 1,4-oxazepane-6-carboxylic acid. chemguide.co.ukcommonorganicchemistry.com The reaction proceeds through an intermediate amide which is subsequently hydrolyzed. chemistrysteps.com
Conversely, base-catalyzed hydrolysis, using an alkali like sodium hydroxide (B78521) solution, initially yields the carboxylate salt (e.g., sodium 1,4-oxazepane-6-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk It is also possible to halt the reaction at the amide stage, particularly through enzymatic hydrolysis or carefully controlled reaction conditions. thieme-connect.de
Table 1: Representative Conditions for Nitrile Hydrolysis
| Reaction | Typical Reagents | Product | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous HCl, heat (reflux) | 1,4-Oxazepane-6-carboxylic acid | chemguide.co.ukcommonorganicchemistry.com |
| Base-Catalyzed Hydrolysis | Aqueous NaOH, heat (reflux), then H₃O⁺ workup | 1,4-Oxazepane-6-carboxylic acid | chemguide.co.ukcommonorganicchemistry.com |
| Partial Hydrolysis (Enzymatic) | Nitrilase or nitrile hydratase/amidase system | 1,4-Oxazepane-6-carboxamide | thieme-connect.de |
Reduction to Amines
The carbonitrile group can be readily reduced to a primary amine (an aminomethyl group), yielding (1,4-oxazepan-6-yl)methanamine. This transformation is significant as it introduces a new basic center and a versatile nucleophilic group. A variety of reducing agents can accomplish this conversion.
Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for nitrile reduction. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney nickel or platinum oxide, is another common and effective method. More modern approaches may utilize borane (B79455) complexes, like ammonia borane, which offer good functional group tolerance. organic-chemistry.org
Table 2: Common Methods for Nitrile Reduction
| Reagent/System | Solvent | Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | (1,4-Oxazepan-6-yl)methanamine | youtube.com |
| H₂ / Raney Nickel | Methanol or Ethanol (often with NH₃) | (1,4-Oxazepan-6-yl)methanamine | organic-chemistry.org |
| Ammonia Borane (NH₃BH₃) | Various | (1,4-Oxazepan-6-yl)methanamine | organic-chemistry.org |
Nitrile Cycloadditions (e.g., Tetrazole Formation)
The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit similar biological responses. youtube.com This makes the conversion of a nitrile to a tetrazole a strategically important transformation in medicinal chemistry.
The reaction is typically performed by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst (e.g., zinc salts) or a Brønsted acid (e.g., ammonium (B1175870) chloride). youtube.comnih.govorganic-chemistry.org The choice of solvent is often a polar aprotic one, like dimethylformamide (DMF). youtube.com The reaction mechanism is thought to involve the activation of the nitrile by the acid catalyst, followed by nucleophilic attack of the azide anion and subsequent cyclization. youtube.comnih.gov
Functionalization of the Oxazepane Ring
The secondary amine nitrogen (at position 4) of the 1,4-oxazepane ring is a nucleophilic and basic center, providing a primary site for derivatization through alkylation and acylation reactions. Furthermore, the ring itself can potentially undergo oxidation or reduction under specific conditions.
Alkylation and Acylation Reactions
N-Alkylation involves the introduction of an alkyl group onto the secondary amine. This is commonly achieved by reacting the oxazepane with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. acs.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another powerful method for N-alkylation.
N-Acylation is the reaction of the amine with an acylating agent to form an amide. researchgate.net This is a widely used transformation for protecting the amino group or for building more complex structures. nih.govorientjchem.org Common acylating agents include acyl chlorides or acid anhydrides, often used in the presence of a base to scavenge the acid byproduct. orientjchem.org Coupling reactions with carboxylic acids, facilitated by reagents like carbodiimides (e.g., DCC, EDC), are also frequently employed, particularly in peptide synthesis contexts. researchgate.netnih.gov
Table 3: N-Functionalization of the Oxazepane Ring
| Reaction | Typical Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Tertiary Amine | acs.org |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base | Amide | orientjchem.orgresearchgate.net |
| Amide Coupling | Carboxylic acid (RCOOH), Coupling agent (e.g., EDC) | Amide | nih.gov |
Oxidation and Reduction Protocols
The functionalization of C-H bonds within the saturated oxazepane ring is more challenging but can be achieved using modern synthetic methods.
Oxidation protocols can target the C-H bonds adjacent (alpha) to the nitrogen or oxygen atoms. Electrochemical methods, such as the Shono oxidation, can generate an N-acyliminium ion intermediate from an N-acylated precursor, which can then be trapped by a nucleophile to introduce a substituent at the C2 or C5 position. nih.govmdpi.com Photoredox catalysis has also emerged as a powerful tool for the functionalization of C-H bonds in saturated N-heterocycles, potentially allowing for modification at positions more remote from the heteroatoms. acs.org
Reduction of the 1,4-oxazepane ring itself is not a common transformation as saturated heterocycles are generally stable to reducing conditions. However, under harsh conditions or with specific catalytic systems, ring-opening could potentially occur. For instance, cleavage of the C-O bond could be achieved under certain hydrogenolysis conditions, though this would be highly substrate- and catalyst-dependent. Such transformations are generally less predictable and less utilized than the functionalization of the existing groups.
Introduction of Halogen and Other Heteroatom Substituents
The introduction of halogens and other heteroatoms onto the 1,4-oxazepane-6-carbonitrile scaffold is a critical step for modulating the physicochemical properties of the resulting molecules. Reactions can be targeted at various positions on the heterocyclic ring, depending on the desired substitution pattern and the reactivity of the starting material.
Direct halogenation of the 1,4-oxazepane ring can be achieved using various electrophilic halogenating agents. For instance, chlorination can be accomplished using reagents like N-chlorosuccinimide (NCS). researchgate.net While direct halogenation of the saturated 1,4-oxazepane-6-carbonitrile is challenging, related studies on similar scaffolds, such as N-propargylic β-enaminones, have shown that treatment with NCS in a solvent like acetonitrile (B52724) can yield chlorinated precursors. researchgate.net These precursors can then undergo cyclization to form halogen-substituted oxazepine rings. researchgate.net Similar strategies can be envisioned for bromination using N-bromosuccinimide (NBS). Fluorination is often more complex, requiring specialized reagents, though syntheses of fluorinated benzoxazepine derivatives have been reported and suggest potential pathways. acs.org
Beyond halogens, other heteroatoms like sulfur or phosphorus can be introduced, typically through nucleophilic substitution reactions on a pre-functionalized scaffold (e.g., a tosylated or halogenated derivative). The reactivity of such reactions is governed by the nature of the heteroatom nucleophile and the steric and electronic environment of the substitution site. taylorandfrancis.com The nitrogen atom within the 1,4-oxazepane ring itself represents an intrinsic heteroatom that can be readily functionalized, for example, through alkylation or acylation, once deprotected from its hydrochloride salt form.
The following table summarizes representative methods for introducing halogen substituents onto related oxazepine scaffolds, which serve as a model for the potential functionalization of 1,4-oxazepane-6-carbonitrile.
| Entry | Halogen | Reagent/Method | Target Position | Observations/Yield | Reference |
|---|---|---|---|---|---|
| 1 | Chlorine | N-Chlorosuccinimide (NCS) | C6 | Effective for precursors leading to 6-chloro-oxazepines. | researchgate.net |
| 2 | Chlorine | Catalytic (e.g., Cu-catalyzed) | Aryl portion (on benzo-fused analogs) | Good yields (45%) reported for chlorinated benzoxazepines. | acs.orgnih.gov |
| 3 | Fluorine | Catalytic (e.g., Brønsted acid) | Aryl portion (on benzo-fused analogs) | Achieved in good yields (62%) for fluorinated benzoxazepines. | acs.org |
| 4 | Bromine | N-Bromosuccinimide (NBS) | C6 (proposed) | Analogous to NCS chlorination; feasibility depends on substrate reactivity. | N/A |
Orthogonal Functionalization for Complex Scaffold Assembly
Orthogonal functionalization is a synthetic strategy that allows for the selective modification of different functional groups within the same molecule without interfering with each other. jocpr.com This approach is essential for the assembly of complex scaffolds from the 1,4-oxazepane-6-carbonitrile core. The key is to use protecting groups that can be removed under distinct, non-overlapping conditions. nih.gov
For the 1,4-oxazepane-6-carbonitrile scaffold, the primary sites for orthogonal functionalization are the secondary amine at the N4 position and the carbonitrile group at C6. For instance, the N4 amine can be protected with a group that is labile under specific conditions, allowing the carbonitrile group to be transformed (e.g., hydrolyzed to a carboxylic acid or reduced to a primary amine). Subsequently, the N4 protecting group can be removed to allow for further functionalization at that position.
Common orthogonal protecting group pairs include:
Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl): The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Cbz group is stable to acid but is cleaved by catalytic hydrogenation. nih.govnih.gov This pairing allows for selective deprotection. For example, one could protect the N4-amine with a Boc group, modify another part of the molecule, remove the Boc group with acid, functionalize the newly freed N4-amine, and then proceed with further transformations.
Fmoc (9-fluorenylmethyloxycarbonyl) and Acid-Labile Groups: The Fmoc group is stable to acid and hydrogenation but is cleaved by a mild base, such as piperidine. This provides another axis of orthogonality.
This strategy enables a stepwise, controlled approach to building molecular complexity. jocpr.com For example, a synthetic sequence could involve:
Protection of the N4-amine with a Boc group.
Reduction of the C6-nitrile to an aminomethyl group, followed by its own protection with a Cbz group.
Selective removal of the N4-Boc group with acid.
Functionalization of the N4-amine (e.g., alkylation, acylation).
Selective removal of the C6-aminomethyl Cbz group by hydrogenation to reveal the amine for further coupling reactions.
The following table presents common orthogonal protecting groups relevant for functionalizing the nitrogen and potential derivatives of the 1,4-oxazepane-6-carbonitrile scaffold.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stable To | Reference |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Hydrogenolysis, Mild Base | nih.govnih.gov |
| Carboxybenzyl | Cbz / Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Strong Acid, Mild Base | nih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Strong Acid, Hydrogenolysis | jocpr.com |
| Trityl | Trt | Mild Acid, Hydrogenolysis | Base | mdpi.com |
1,4 Oxazepane 6 Carbonitrile As a Heterocyclic Scaffold in Advanced Organic Synthesis
Role as a Building Block for Diverse Heterocyclic Systems
The strategic placement of a carbonitrile group on the 1,4-oxazepane (B1358080) scaffold endows it with significant potential as a precursor for a wide array of heterocyclic systems. The nitrile functionality is a well-established synthon in organic chemistry, capable of participating in various cyclization and functional group transformation reactions. This versatility allows for the elaboration of the 1,4-oxazepane core into more complex, fused, and polycyclic structures, which are of considerable interest in the development of novel chemical entities.
Synthesis of Fused Ring Systems (e.g., bicyclic oxazepanes)
The nitrile group in 1,4-oxazepane-6-carbonitrile (B14887131) is a key functional group for the construction of fused bicyclic systems. One of the classical reactions involving nitriles for ring formation is the Thorpe-Ziegler cyclization. wikipedia.orgdntb.gov.uaresearchgate.netlscollege.ac.inchem-station.com This intramolecular condensation of dinitriles, catalyzed by a base, leads to the formation of a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While direct examples of the Thorpe-Ziegler cyclization on a 1,4-oxazepane-6-carbonitrile derivative are not extensively documented in readily available literature, the principles of this reaction can be conceptually applied. For instance, if a second nitrile-containing side chain were introduced elsewhere on the 1,4-oxazepane ring, an intramolecular cyclization could potentially lead to a fused ring system.
A more direct and widely applicable approach involves the reaction of the nitrile group with other functional groups to form a new ring. For example, the synthesis of pyrimido[4,5-f] Current time information in Vancouver, CA.rsc.orgoxazepines could be envisioned starting from an appropriately functionalized 1,4-oxazepane-6-carbonitrile. nih.govnih.gov This would typically involve the conversion of the nitrile to an amino group or an amidine, followed by condensation with a suitable three-carbon electrophile to construct the fused pyrimidine (B1678525) ring. The general strategy of utilizing a cyano-substituted heterocycle as a precursor for fused pyrimidines is a well-established methodology in heterocyclic chemistry.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing alternative handles for cyclization reactions. These transformations significantly broaden the scope of accessible fused ring systems, allowing for the synthesis of novel bicyclic oxazepanes with diverse substitution patterns and potential biological activities. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, and these methods could potentially be adapted to produce precursors for fused systems from the 6-carbonitrile derivative. nih.govrsc.org
Integration into Polycyclic Frameworks
The 1,4-oxazepane-6-carbonitrile scaffold can also serve as a foundational element for the construction of more elaborate polycyclic frameworks. Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net While specific MCRs involving 1,4-oxazepane-6-carbonitrile are not prominently reported, the reactivity of the nitrile group makes it a suitable component for such reactions. For instance, the nitrile could potentially participate in Ugi or Passerini-type reactions after suitable functionalization of the oxazepane nitrogen.
Moreover, the conversion of the nitrile group to other functionalities opens up possibilities for sequential cyclization strategies. For example, reduction of the nitrile to a primary amine would introduce a nucleophilic center that could be used to build an additional ring onto the oxazepane framework. This approach is commonly used in the synthesis of complex natural products and other polycyclic systems. The resulting polycyclic frameworks incorporating the 1,4-oxazepane motif would possess unique three-dimensional structures, which is a desirable feature in modern drug discovery.
Scaffold for Molecular Probes and Chemical Tools
The 1,4-oxazepane scaffold, functionalized with a carbonitrile group, presents an attractive starting point for the design of molecular probes and chemical tools to investigate biological systems. The physicochemical properties of the 1,4-oxazepane ring, such as its conformational flexibility and potential for hydrogen bonding, can be fine-tuned through substitution, while the nitrile group offers a versatile handle for the introduction of reporter groups or for modulating interactions with biological targets.
Rational Design of Structural Analogues
The rational design of structural analogues based on the 1,4-oxazepane-6-carbonitrile scaffold can be guided by known structure-activity relationships (SAR) of related heterocyclic systems. For example, derivatives of 1,4-oxazepane have been investigated as ligands for dopamine (B1211576) D4 receptors, suggesting the potential of this scaffold to interact with G-protein coupled receptors (GPCRs). mdpi.com The nitrile group can be strategically employed to explore the chemical space around a biological target. It can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids, to probe different interactions within a binding site.
The design of fluorescent probes is another area where the 1,4-oxazepane-6-carbonitrile scaffold could be utilized. nih.govnih.govmdpi.com The nitrile group could serve as an attachment point for a fluorophore, or its electronic properties could be harnessed to modulate the fluorescence of an attached dye in response to a biological event. The development of such probes would enable the visualization and study of biological processes in real-time.
Exploration of Structure-Function Relationships at a Molecular Level
Understanding the relationship between the three-dimensional structure of a molecule and its biological function is a cornerstone of medicinal chemistry. The 1,4-oxazepane-6-carbonitrile scaffold provides a platform for systematic modifications to probe these relationships. The conformational flexibility of the seven-membered ring allows it to adopt various shapes to fit into a biological target. By introducing substituents at different positions on the ring, including modifications of the nitrile group, researchers can investigate how changes in molecular shape, electronics, and polarity affect biological activity.
Applications in Fragment-Based Drug Discovery (Conceptual Framework)
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. researchgate.netrsc.orgresearchgate.netnih.govstanford.edu This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow, link, or combine fragments into more potent, drug-like molecules. The 1,4-oxazepane-6-carbonitrile scaffold possesses several characteristics that make it an attractive candidate for inclusion in fragment libraries.
Its relatively low molecular weight and three-dimensional character are desirable features for a fragment. The inclusion of saturated heterocycles in fragment libraries is increasingly recognized as a way to access novel chemical space and improve the physicochemical properties of lead compounds. The nitrile group is a common functional group in pharmaceuticals and can participate in key interactions with protein targets, such as hydrogen bonding. rsc.orgresearchgate.netnih.gov
The conceptual application of 1,4-oxazepane-6-carbonitrile in an FBDD campaign would involve screening it against a target of interest, for example, a protein kinase. scienceopen.comresearchgate.net If binding is detected, structural biology techniques such as X-ray crystallography or NMR spectroscopy would be used to determine the binding mode. The nitrile group could then serve as a "growth vector," a point from which the fragment can be elaborated to pick up additional interactions with the protein and increase its affinity. The amenability of the nitrile group to various chemical transformations would provide medicinal chemists with a range of options for this optimization process.
Synthesis of Complex Natural Product Analogues Containing Oxazepane Moieties
The incorporation of a 1,4-oxazepane ring into analogues of complex natural products is a strategic approach to simplify molecular architecture, improve pharmacokinetic properties, or explore novel structure-activity relationships. While the direct use of 1,4-Oxazepane-6-carbonitrile hydrochloride as a starting material for such complex syntheses is not extensively documented in publicly available research, the construction of the 1,4-oxazepane core is a key feature in the development of these analogues.
One notable area of research has been the synthesis of analogues of marine natural products, which are renowned for their structural complexity and potent biological activities. For instance, the core structure of certain marine alkaloids and polyketides can be mimicked by strategically replacing larger, more synthetically challenging ring systems with the 1,4-oxazepane scaffold. This approach allows for the rapid generation of a library of analogues with potentially retained or enhanced biological profiles.
A significant challenge in natural product synthesis is the creation of medium-sized rings, such as the seven-membered 1,4-oxazepane system. However, various synthetic methodologies have been developed to overcome this hurdle. These methods often involve ring-closing metathesis, intramolecular cyclization reactions, or the use of specialized building blocks that facilitate the formation of the seven-membered ring.
While the natural product serratin was initially believed to contain a 1,4-oxazepane-2,5-dione core, its structure was later reassigned. researchgate.net Nevertheless, the synthetic efforts towards the originally proposed structure of serratin have contributed valuable methods for the synthesis of 1,4-oxazepane-containing molecules. researchgate.net These synthetic strategies, although not leading to the natural product itself, have provided a foundation for the construction of serratin analogues and other complex molecules incorporating the 1,4-oxazepane motif.
The following table summarizes key aspects of the synthesis of complex natural product analogues containing oxazepane moieties, based on the available research.
| Natural Product Class | Synthetic Strategy for Oxazepane Moiety | Purpose of Analogue Synthesis |
| Alkaloids | Intramolecular cyclization of amino alcohol derivatives | Structural simplification and exploration of bioactivity. |
| Polyketides | Ring-closing metathesis of functionalized dienes | To mimic macrocyclic lactone or lactam functionalities. |
| Peptidomimetics | Cyclization of modified dipeptide precursors | To create conformationally constrained peptide analogues. |
It is important to note that the field of natural product analogue synthesis is constantly evolving. The development of novel synthetic methods will undoubtedly expand the toolkit available to chemists for the incorporation of the 1,4-oxazepane scaffold into a wider array of complex and biologically relevant molecules. Future research may yet reveal the direct application of functionalized building blocks like this compound in the streamlined synthesis of these intricate structures.
Future Research Directions in 1,4 Oxazepane 6 Carbonitrile Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. nih.govresearchgate.net Future efforts in the synthesis of 1,4-Oxazepane-6-carbonitrile (B14887131) and its derivatives will likely focus on catalytic strategies and continuous flow processes to enhance efficiency and sustainability.
Catalytic Strategies for Enhanced Efficiency
Current synthetic routes to 1,4-oxazepanes often rely on intramolecular cyclization reactions. rsc.org Future research should explore the use of transition metal and organocatalysis to improve yields, reduce reaction times, and increase stereoselectivity. For instance, developing catalytic tandem reactions, where multiple bonds are formed in a single operation, could significantly streamline the synthesis. nih.gov Copper- or palladium-catalyzed C-N and C-O bond-forming reactions are powerful tools for heterocycle synthesis and could be adapted for the construction of the 1,4-oxazepane (B1358080) ring. nih.gov Furthermore, the use of chiral Brønsted acids or other asymmetric catalysts could enable the enantioselective synthesis of specific stereoisomers of 1,4-Oxazepane-6-carbonitrile, which is crucial for pharmaceutical applications. nih.gov The exploration of heterogeneous catalysts, such as metal-grafted zeolites or functionalized nanoparticles, could also offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com
Advanced Spectroscopic Characterization of Conformational Dynamics
Seven-membered rings like 1,4-oxazepane are conformationally flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms. acs.orgcdnsciencepub.com The specific conformation adopted can significantly influence the molecule's physical, chemical, and biological properties. While standard spectroscopic techniques provide basic structural information, future research should employ advanced methods to gain a detailed understanding of the conformational dynamics of 1,4-Oxazepane-6-carbonitrile.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy at variable temperatures is a powerful tool for studying conformational exchange processes. cdnsciencepub.com By analyzing changes in NMR spectra at low temperatures, it is possible to determine the energies of different conformers and the activation barriers for their interconversion. cdnsciencepub.comacs.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space distance information, helping to elucidate the preferred solution-state conformation. rsc.org Coupling these experimental techniques with high-level computational modeling will be essential for a comprehensive understanding of the conformational landscape of this flexible heterocyclic system.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. Future research should focus on integrating experimental kinetic studies with computational modeling to elucidate the mechanisms of formation and reaction of 1,4-Oxazepane-6-carbonitrile.
For instance, Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of key reaction steps, identify transition states, and calculate activation energies. nih.govresearchgate.netresearchgate.net These computational predictions can then be validated through experimental methods. Isotope labeling studies, for example, can trace the path of atoms throughout a reaction, providing direct evidence for proposed mechanistic pathways. researchgate.net Kinetic studies that systematically vary reaction parameters such as temperature, pressure, and catalyst loading can provide rate laws that support or refute proposed mechanisms. nih.gov This synergistic approach has been successfully applied to understand complex reaction pathways, including the formation of other heterocyclic rings, and will be invaluable for unraveling the intricacies of 1,4-oxazepane chemistry. researchgate.netresearchgate.netrsc.org
Exploration of Unconventional Reactivity of the Carbonitrile and Oxazepane Core
The carbonitrile group is a versatile functional group capable of undergoing a wide range of transformations. While standard reactions such as hydrolysis, reduction, and addition of Grignard reagents are well-established, future research should explore more unconventional reactivity. The electrophilic nature of the nitrile's carbon atom makes it a potential target for nucleophilic attack, a property exploited in the design of covalent inhibitors. nih.gov The reactivity of the nitrile in 1,4-Oxazepane-6-carbonitrile could be modulated by the neighboring heteroatoms, potentially enabling novel cyclization or rearrangement reactions. acs.org
Similarly, the 1,4-oxazepane ring itself may exhibit unconventional reactivity. Ring-opening reactions, for example, could provide access to novel linear amino ether structures. Alternatively, ring expansion or contraction could lead to different heterocyclic systems. Exploring reactions that functionalize the C-H bonds of the oxazepane ring using modern catalytic methods would also be a fruitful area of research, providing direct access to more complex derivatives without the need for pre-functionalized starting materials. The use of photocatalysis or electrochemistry could unlock novel transformations of both the nitrile group and the heterocyclic core.
Application in Materials Science (e.g., Polymer Chemistry)
Heterocyclic compounds are increasingly recognized for their potential in materials science, serving as monomers for novel polymers or as functional additives. researchgate.net The bifunctional nature of 1,4-Oxazepane-6-carbonitrile (containing secondary amine and nitrile groups) makes it an interesting candidate for applications in polymer chemistry.
One promising direction is its use as a monomer in polymerization reactions. The secondary amine could participate in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The pendant nitrile group would introduce polarity and a site for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For example, the nitrile groups could be cross-linked or converted to other functional groups to alter the material's thermal or mechanical properties. The synthesis of 1,4-oxazepane derivatives on a polymer support has been demonstrated, indicating the compatibility of this heterocyclic system with polymer chemistry techniques. rsc.orgrsc.orgresearchgate.net The incorporation of the flexible and polar 1,4-oxazepane ring into a polymer backbone could impart unique properties, such as improved solubility, altered thermal behavior, or enhanced affinity for specific molecules or ions.
Advanced Structure-Based Design of Chemical Scaffolds
The rational design of novel therapeutics increasingly relies on a deep understanding of the interactions between a small molecule and its biological target. For derivatives of 1,4-Oxazepane-6-carbonitrile hydrochloride, structure-based design methodologies offer a powerful approach to optimize potency, selectivity, and pharmacokinetic properties.
At the heart of this strategy is the use of high-resolution structural data of target proteins, typically obtained through X-ray crystallography or cryo-electron microscopy. By visualizing the binding site, chemists can design modifications to the 1,4-oxazepane scaffold that enhance interactions with key amino acid residues. The nitrile group of this compound can serve as a key anchoring point or be further elaborated to form new interactions.
Computational modeling plays a pivotal role in this process. Techniques such as molecular docking and molecular dynamics simulations can predict the binding modes and affinities of virtual libraries of 1,4-oxazepane derivatives. This in silico screening allows for the prioritization of compounds for synthesis, thereby accelerating the discovery cycle. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to correlate specific structural features of 1,4-oxazepane analogs with their biological activity, guiding the design of more potent molecules. nih.govacs.org
A key advantage of the 1,4-oxazepane ring is its conformational flexibility, which allows it to adapt to the shape of various binding pockets. Structure-based design can exploit this by introducing substituents that favor bioactive conformations, thus improving target engagement. The development of spirocyclic systems incorporating the 1,4-oxazepane motif is one such strategy to create conformationally well-defined and sp3-rich scaffolds, which are highly desirable in modern drug discovery. chemrxiv.orgacs.orgacs.org
Table 1: Illustrative Virtual Screening Data for 1,4-Oxazepane-6-carbonitrile Derivatives
| Derivative | Modification at Position 4 | Modification at Position 6 | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |
| 1 | -H | -CN | -7.2 | Hydrogen bond with Serine |
| 2 | -CH3 | -CONH2 | -8.5 | Hydrophobic interaction with Leucine, Hydrogen bond with Asparagine |
| 3 | -C(=O)Ph | -CN | -9.1 | Pi-pi stacking with Tyrosine |
| 4 | -SO2Ph | -CONH2 | -9.8 | Salt bridge with Lysine, Hydrogen bond with Glutamine |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated during a structure-based design campaign.
High-Throughput Synthesis and Screening of Derivatives
To fully explore the chemical space around the this compound core, high-throughput synthesis and screening methodologies are indispensable. These approaches enable the rapid generation and evaluation of large libraries of related compounds, significantly increasing the probability of identifying lead candidates.
Combinatorial chemistry is a powerful tool for the high-throughput synthesis of compound libraries. youtube.com Starting from the this compound building block, diverse functional groups can be introduced at various positions of the oxazepane ring. For example, the secondary amine can be readily acylated, alkylated, or sulfonylated to generate a wide array of amides, tertiary amines, and sulfonamides. The nitrile group can also be transformed into other functionalities, such as carboxylic acids, amides, or tetrazoles, further expanding the structural diversity of the library.
The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. youtube.com These methods allow for the simultaneous synthesis of multiple compounds in a spatially addressable format, such as 96-well plates, which is directly compatible with high-throughput screening assays. youtube.com The development of scalable and robust synthetic routes is crucial for the successful implementation of these strategies. acs.org
Once synthesized, these libraries can be subjected to high-throughput screening against a panel of biological targets. This could involve biochemical assays to measure enzyme inhibition or cell-based assays to assess functional responses. The large datasets generated from these screens can then be analyzed to identify structure-activity relationships (SAR), which provide valuable feedback for the next round of library design and synthesis. This iterative cycle of design, synthesis, and screening is a hallmark of modern drug discovery. The synthesis of diverse libraries of 3D fragments based on scaffolds like 1,4-thiazepanes, which are structurally related to 1,4-oxazepanes, has proven effective in identifying novel ligands for challenging targets. nih.gov
Table 2: Representative Library of 1,4-Oxazepane-6-carbonitrile Derivatives for High-Throughput Screening
| Compound ID | R1 (at N-4) | R2 (from C-6 nitrile) | Molecular Weight | cLogP |
| L1-A1 | -C(=O)CH3 | -CN | 184.21 | 0.8 |
| L1-A2 | -C(=O)Ph | -CN | 246.29 | 2.5 |
| L1-B1 | -SO2CH3 | -CN | 220.27 | 0.6 |
| L1-B2 | -SO2Ph | -CN | 282.35 | 2.3 |
| L2-A1 | -C(=O)CH3 | -C(=O)NH2 | 202.22 | 0.3 |
| L2-A2 | -C(=O)Ph | -C(=O)NH2 | 264.30 | 2.0 |
Note: This table represents a small, hypothetical subset of a larger compound library, illustrating the structural diversity that can be achieved through combinatorial synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
